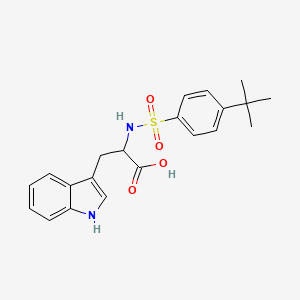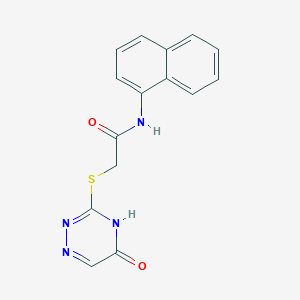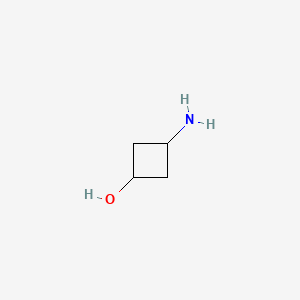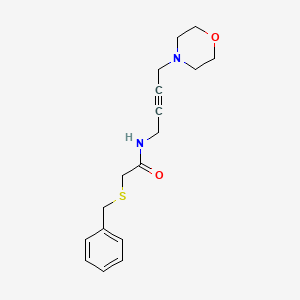![molecular formula C19H15N5O2 B2495656 1-甲基-6-氧代-1,6-二氢哒嗪-3-羧酰胺-N-(2-(咪唑并[1,2-a]吡啶-2-基)苯基) CAS No. 1797642-55-7](/img/structure/B2495656.png)
1-甲基-6-氧代-1,6-二氢哒嗪-3-羧酰胺-N-(2-(咪唑并[1,2-a]吡啶-2-基)苯基)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H15N5O2 and its molecular weight is 345.362. The purity is usually 95%.
BenchChem offers high-quality N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学与药物开发
咪唑并[1,2-a]吡啶因其作为药物设计中药效团的潜力而备受关注。 研究人员正在探索将其用作开发新型COX-2抑制剂的支架 。该化合物的独特结构可能有助于其与特定靶点的结合亲和力,使其成为药物发现的有希望的候选者。
抗癌药
共价抑制剂的发现彻底改变了癌症治疗。 咪唑并[1,2-a]吡啶衍生物已被研究作为潜在的KRAS G12C抑制剂,这是癌症治疗中的关键靶点 。这些化合物可能在破坏致癌信号通路中发挥作用。
抗菌特性
酰胺在有机化合物中无处不在,其合成是有机化学中的基本过程。 N-(吡啶-2-基)酰胺,一类与我们的目标分子相关的化合物,已显示出抗菌活性 。研究人员继续探索其作为抗菌或抗真菌剂的潜力。
结核病治疗
最近的研究强调了该化合物对结核分枝杆菌(Mtb)的疗效。 在一项急性结核小鼠模型中,用该化合物治疗导致细菌负荷显着减少 。进一步的调查可以揭示其作用机制和作为抗结核药物的潜力。
作用机制
Target of Action
Imidazo[1,2-a]pyridine derivatives have been known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
The exact mode of action of this compound is currently unknown. Imidazo[1,2-a]pyridine derivatives have been reported to exhibit antimicrobial potency against a panel of bacterial and fungal pathogens . The compound may inhibit the formation of yeast to mold as well as ergosterol formation .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to inhibit the formation of ergosterol in yeast cells, which is a crucial component of fungal cell membranes . This suggests that the compound may interfere with ergosterol biosynthesis, disrupting the integrity of the fungal cell membrane and leading to cell death.
Pharmacokinetics
A study on similar imidazo[1,2-a]pyridine derivatives reported that these compounds displayed potent activity against candida spp, including several multidrug-resistant strains . The ADMET analysis suggested that the compound could be moderately toxic to humans, although in-vitro toxicity studies would be needed to understand the real-time toxic level .
Result of Action
The result of the compound’s action is likely to be the inhibition of growth or killing of susceptible microorganisms, given its reported antifungal activity . .
生化分析
Biochemical Properties
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazo[1,2-a]pyridine derivatives have been shown to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes . These interactions are typically characterized by the binding of the compound to the active sites of these enzymes, leading to inhibition of their activity. This inhibition can result in various downstream effects, such as reduced inflammation and modulation of neurotransmitter levels.
Cellular Effects
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has been observed to influence several cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazo[1,2-a]pyridine derivatives have demonstrated anticancer activity by inducing cell cycle arrest at the G2/M phase and activating caspase-3, leading to apoptosis in cancer cells . Additionally, these compounds can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization, which is essential for cell division . This inhibition results in cell cycle arrest and apoptosis, particularly in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that imidazo[1,2-a]pyridine derivatives can maintain their activity over extended periods, although their potency may decrease due to degradation . Long-term exposure to these compounds in vitro and in vivo has been associated with sustained inhibition of target enzymes and prolonged cellular effects.
Dosage Effects in Animal Models
The effects of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed. For example, imidazo[1,2-a]pyridine derivatives have shown dose-dependent toxicity in animal studies, with higher doses leading to liver and kidney damage .
Metabolic Pathways
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Imidazo[1,2-a]pyridine derivatives are metabolized primarily in the liver, where they undergo oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, imidazo[1,2-a]pyridine derivatives have been shown to interact with membrane transporters, facilitating their uptake into cells . Once inside the cells, these compounds can accumulate in specific organelles, such as the mitochondria and nucleus, where they exert their biological effects.
Subcellular Localization
The subcellular localization of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Imidazo[1,2-a]pyridine derivatives have been observed to localize in the mitochondria, where they can modulate mitochondrial function and induce apoptosis . Additionally, these compounds may accumulate in the nucleus, affecting gene expression and cell cycle regulation.
属性
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-23-18(25)10-9-15(22-23)19(26)21-14-7-3-2-6-13(14)16-12-24-11-5-4-8-17(24)20-16/h2-12H,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUXVBJGWNJWMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2495574.png)
![1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B2495575.png)




![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2495588.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2495590.png)




![2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2495595.png)
![N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide](/img/structure/B2495596.png)
